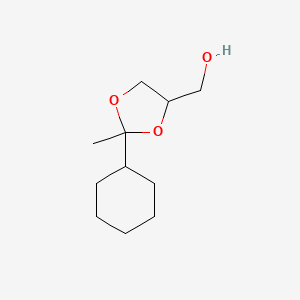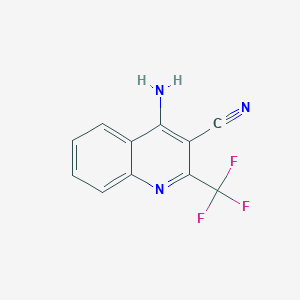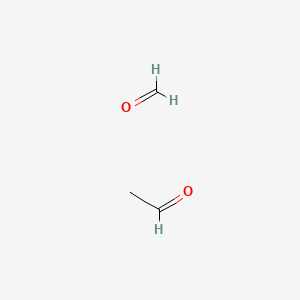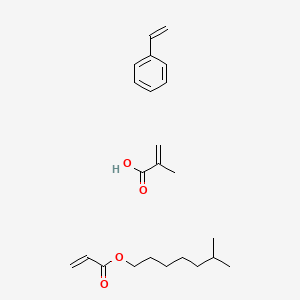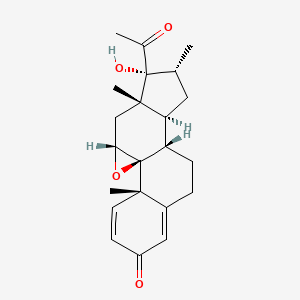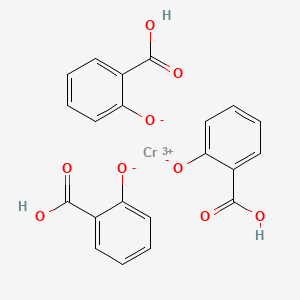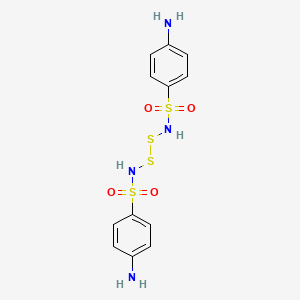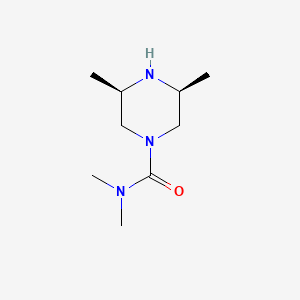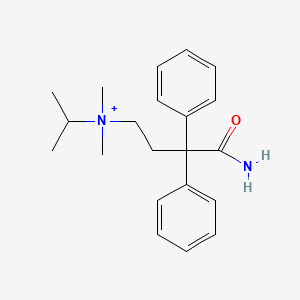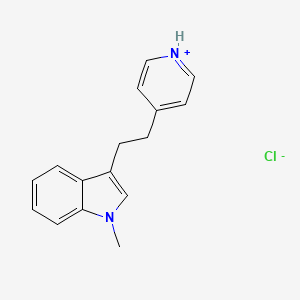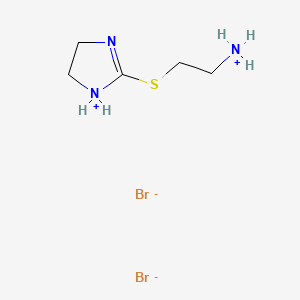
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is a chemical compound with the molecular formula C₅H₁₃Br₂N₃S. It is a derivative of imidazoline, a class of heterocyclic compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide typically involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization and subsequent bromination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted imidazolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazino-2-imidazoline hydrobromide: This compound shares a similar imidazoline core but has different substituents, leading to distinct chemical and biological properties.
Hydroxyethyl imidazolines: These compounds are used as rheology modifiers and adhesion promoters in various industries.
Uniqueness
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is unique due to its specific aminoethylmercapto substituent, which imparts distinct chemical reactivity and potential biological activities compared to other imidazoline derivatives .
Propiedades
Número CAS |
4786-84-9 |
|---|---|
Fórmula molecular |
C5H13Br2N3S |
Peso molecular |
307.05 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethylazanium;dibromide |
InChI |
InChI=1S/C5H11N3S.2BrH/c6-1-4-9-5-7-2-3-8-5;;/h1-4,6H2,(H,7,8);2*1H |
Clave InChI |
FJHHFAMLIUZDQF-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C([NH2+]1)SCC[NH3+].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


